molecular formula C20H20O5 B144172 Trijuganone C CAS No. 135247-94-8

Trijuganone C

Cat. No.: B144172
CAS No.: 135247-94-8
M. Wt: 340.4 g/mol
InChI Key: QRDSRFIUTJVJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trijuganone C is a new diterpenoid related to methyltanshinonate. It is a red needle crystal with the molecular formula C20H20O5 . It is a natural product found in Salvia miltiorrhiza .


Synthesis Analysis

This compound is a natural product extracted from Salvia miltiorrhiza . The specific synthesis process is not detailed in the available literature.


Molecular Structure Analysis

The structure of this compound has been proved to be 15, 16-dihydromethyltanshinoate by spectroscopic and chemical means . Its molecular weight is 340.37 . More detailed structural analysis can be found on PubChem .


Physical and Chemical Properties Analysis

This compound is a red needle crystal with the molecular formula C20H20O5 and a molecular weight of 340.37 . More detailed physical and chemical properties can be found on PubChem .

Scientific Research Applications

Bioactive Properties and Pharmacological Potential

  • Carvacrol (CV) and Biological Activities : Carvacrol, a phenolic monoterpenoid similar in structure to compounds like Trijuganone C, is found in essential oils of various plants and has a wide range of bioactivities including antimicrobial, antioxidant, and anticancer activities. It's particularly effective against food-borne pathogens and has shown potential in preclinical models of various carcinomas (Sharifi-Rad et al., 2018).

  • Glycyrrhetinic Acid and Anticancer Agents : Glycyrrhetinic acids (GAs), extracted from licorice, demonstrate notable cytotoxic effects towards various cancer cells, making them appealing as lead scaffolds for medicinal chemistry. Their structural features are crucial for their cytotoxic effects, and several semisynthetic GA derivatives have shown enhanced anticancer properties (Hussain et al., 2021).

  • Pentacyclic Triterpenes and Therapeutic Potential : Pentacyclic triterpenes, found in medicinal plants, exhibit a range of biological activities like anticancer, antidiabetic, and anti-inflammatory effects. However, their high lipophilicity limits their current use, and chemical derivatization is employed to improve their bioavailability. The derivatization of the core structure with heterocyclic moieties is a common approach to enhance their biological efficacy (Nistor et al., 2022).

  • Jujube Fruit and Health Benefits : Jujube fruit, which contains triterpenic acids similar to this compound, has a long history of use as a fruit and remedy. The main active components include vitamin C, phenolics, flavonoids, triterpenic acids, and polysaccharides. These components are associated with anticancer, anti-inflammatory, antiobesity, immunostimulating, antioxidant, hepatoprotective, and gastrointestinal protective activities (Gao et al., 2013).

  • Triterpenes and the Immune System : Triterpenes, a broad chemical group of active principles, are implicated in the mechanisms of action and pharmacological effects of many medicinal plants used against diseases where the immune system is implicated. They have been described as having anti-inflammatory, antiviral, antimicrobial, antitumoral, and immunomodulator effects, implicating them in the resolution of immune diseases (Ríos, 2010).

Mechanism of Action

Target of Action

Trijuganone C, a natural product extracted from Salvia miltiorrhiza, primarily targets cancer cells . It is known to inhibit the proliferation of these cells

Mode of Action

This compound interacts with its targets (cancer cells) by inducing apoptosis . This process is mediated by mitochondrial dysfunction and caspase activation . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells. Mitochondrial dysfunction leads to the release of cytochrome c, which in turn activates caspases, the enzymes that carry out the cell death process.

Biochemical Pathways

These include the intrinsic (mitochondrial) pathway, which is evidently involved given the mention of mitochondrial dysfunction . Downstream effects of these pathways include the activation of caspases and the ultimate death of the cancer cell.

Result of Action

The primary result of this compound’s action is the inhibition of cancer cell proliferation . By inducing apoptosis, this compound effectively leads to the death of cancer cells, preventing their continued growth and spread.

Safety and Hazards

When handling Trijuganone C, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Properties

IUPAC Name

methyl 1,6-dimethyl-10,11-dioxo-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-10-9-25-18-12-6-7-13-11(15(12)17(22)16(21)14(10)18)5-4-8-20(13,2)19(23)24-3/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDSRFIUTJVJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928915
Record name Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135247-94-8
Record name Trijuganone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135247948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,6-dimethyl-10,11-dioxo-1,2,6,7,8,9,10,11-octahydrophenanthro[1,2-b]furan-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trijuganone C
Reactant of Route 2
Reactant of Route 2
Trijuganone C
Reactant of Route 3
Trijuganone C
Reactant of Route 4
Trijuganone C
Reactant of Route 5
Reactant of Route 5
Trijuganone C
Reactant of Route 6
Reactant of Route 6
Trijuganone C
Customer
Q & A

Q1: What is the mechanism of action of Trijuganone C in inducing apoptosis in human leukemia cells?

A1: this compound exerts its antiproliferative effects by triggering apoptosis in human leukemia cells through the mitochondrial dysfunction pathway. [] The compound activates Bid and Bax proteins, leading to a disruption in the mitochondrial membrane potential. [] This disruption subsequently triggers the release of cytochrome c from the mitochondria into the cytosol. [] Furthermore, this compound activates caspase-3, -8, and -9, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP). [] Interestingly, this compound doesn't appear to affect the levels of Bcl-2 and Bcl-xL. []

Q2: What is the chemical structure of this compound and how was it elucidated?

A2: this compound is a diterpenoid with the molecular formula C20H20O5. [] Its structure was determined to be 15,16-dihydromethyltanshinoate through spectroscopic analyses, including techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), and chemical methods. [] This research established that this compound belongs to the tanshinone family of diterpenes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.